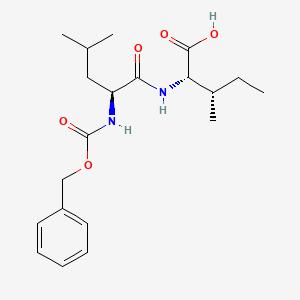
Diallyl hydrogen phosphite
Vue d'ensemble
Description
Diallyl hydrogen phosphite is an organophosphorus compound with the molecular formula C6H11O3P It is characterized by the presence of two allyl groups attached to a phosphite moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diallyl hydrogen phosphite can be synthesized through the reaction of phosphorus trichloride with allyl alcohol in the presence of a base. The reaction typically proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_3\text{H}_5\text{OH} \rightarrow \text{(C}_3\text{H}_5\text{O)}_2\text{P(O)H} + 2 \text{HCl} ]
The reaction is carried out under controlled conditions to ensure the selective formation of this compound. The use of a base, such as triethylamine, helps to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Diallyl hydrogen phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diallyl phosphate.
Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: It can participate in addition reactions with alkenes and alkynes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Addition: Catalysts such as transition metal complexes are often employed to facilitate addition reactions.
Major Products Formed
Oxidation: Diallyl phosphate.
Substitution: Various substituted phosphites depending on the nucleophile used.
Addition: Phosphonate derivatives.
Applications De Recherche Scientifique
Diallyl hydrogen phosphite has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of phosphonate esters and other organophosphorus compounds.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diallyl hydrogen phosphite involves its reactivity with various nucleophiles and electrophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where this compound acts as a versatile intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyl hydrogen phosphite
- Dimethyl hydrogen phosphite
- Diethyl hydrogen phosphite
Uniqueness
Diallyl hydrogen phosphite is unique due to the presence of allyl groups, which impart distinct reactivity compared to other dialkyl phosphites. The allyl groups can participate in additional reactions, such as polymerization and cross-linking, making this compound a valuable compound in both synthetic and industrial chemistry.
Propriétés
IUPAC Name |
oxo-bis(prop-2-enoxy)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3P/c1-3-5-8-10(7)9-6-4-2/h3-4H,1-2,5-6H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTNKPAZMOYEAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCO[P+](=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30422539 | |
| Record name | Diallyl hydrogen phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30422539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3479-30-9 | |
| Record name | Diallyl hydrogen phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30422539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


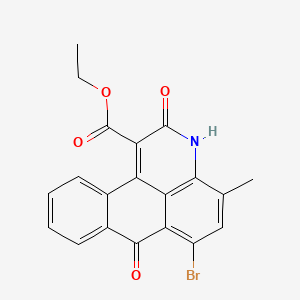
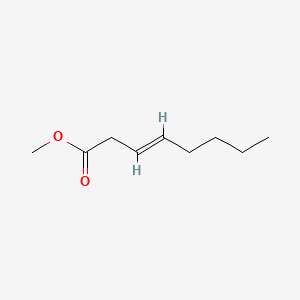
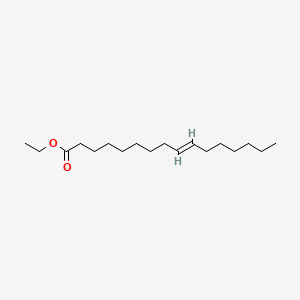
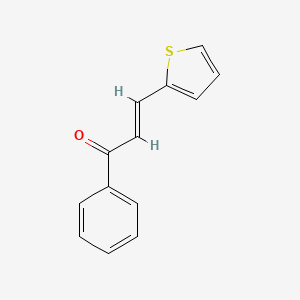

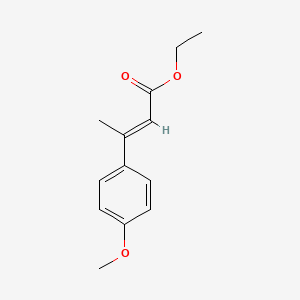
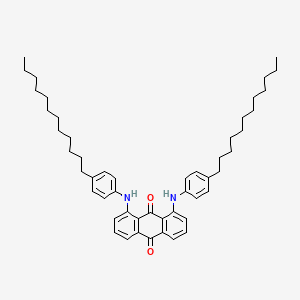

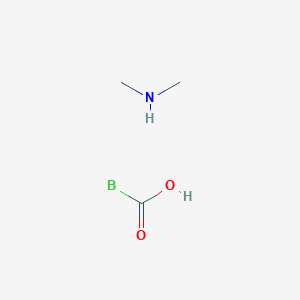
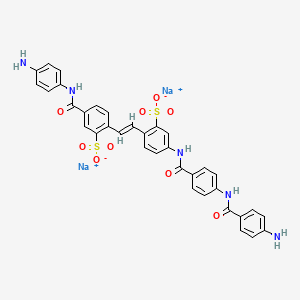
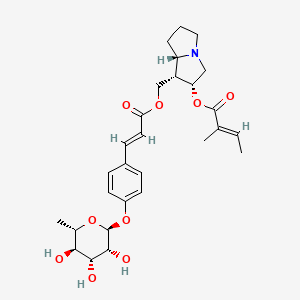
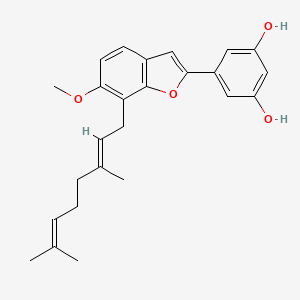
![(1R,4E,6R,7S,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B1609364.png)
